8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Lipophilicity Hydrogen bonding Medicinal chemistry

8-(4-Ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 849918-64-5; MF: C19H23FN6O2; MW: 386.4 g/mol) is a synthetic purine-2,6-dione derivative. It features a 4-fluorobenzyl group at the N7 position, a methyl group at N3, and a 4-ethylpiperazin-1-yl substituent at C8 — a substitution pattern that distinguishes it from numerous close structural analogs.

Molecular Formula C19H23FN6O2
Molecular Weight 386.431
CAS No. 849918-64-5
Cat. No. B2555435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS849918-64-5
Molecular FormulaC19H23FN6O2
Molecular Weight386.431
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)NC(=O)N3C
InChIInChI=1S/C19H23FN6O2/c1-3-24-8-10-25(11-9-24)18-21-16-15(17(27)22-19(28)23(16)2)26(18)12-13-4-6-14(20)7-5-13/h4-7H,3,8-12H2,1-2H3,(H,22,27,28)
InChIKeyDGUHHWJFOCVKSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-(4-Ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 849918-64-5): A Specialized Purine-2,6-dione Scaffold for Procurement Evaluation


8-(4-Ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 849918-64-5; MF: C19H23FN6O2; MW: 386.4 g/mol) is a synthetic purine-2,6-dione derivative . It features a 4-fluorobenzyl group at the N7 position, a methyl group at N3, and a 4-ethylpiperazin-1-yl substituent at C8 — a substitution pattern that distinguishes it from numerous close structural analogs. This compound is primarily utilized as a research tool in early-stage drug discovery and chemical biology screening campaigns.

Why Closely Related Purine-2,6-diones Cannot Simply Replace 8-(4-Ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione


Within the purine-2,6-dione chemical space, subtle changes at the C8 piperazine nitrogen dictate profound differences in logP, solubility, and target engagement . For instance, replacing the N-ethyl group with hydrogen, methyl, or hydroxyethyl alters the basicity and hydrogen-bond capacity of the piperazine ring, which in turn shifts the compound's pharmacokinetic profile and pharmacophore mapping. Generic substitution among these analogs without confirmatory data therefore risks invalidating structure–activity relationships (SAR) and screening reproducibility. The quantitative evidence below delineates where the ethyl-specific substitution yields measurable differentiation.

Quantitative Comparator-Based Differentiation Evidence for 8-(4-Ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione


Hydrogen-Bond Donor/Acceptor Profile and Lipophilicity vs. N-Unsubstituted and N-Methyl Piperazine Analogs

The N-ethyl piperazine substituent of the target compound introduces an additional hydrogen-bond acceptor (the tertiary amine) relative to the N-unsubstituted piperazine analog (CAS 878441-34-0), while its greater bulk and alkyl character increase logP compared to the N-methyl analog (CAS 850751-80-3) . These differences in hydrogen-bonding capacity and lipophilicity are critical determinants of membrane permeability and protein binding, directly influencing compound performance in cellular assays and in vivo models.

Lipophilicity Hydrogen bonding Medicinal chemistry

Metabolic Stability Spotlight: N-Ethyl vs. N-Methyl and N-Hydroxyethyl Piperazine Analogs

The N-ethyl group on the piperazine ring of the target compound is expected to undergo slower oxidative N-dealkylation than the N-methyl group, based on well-established structure-metabolism relationships for tertiary amines [1]. The N-hydroxyethyl analog (CAS 682775-87-7) introduced an additional Phase II metabolic liability (glucuronidation/sulfation), which the target compound avoids. While head-to-head microsomal stability data are not publicly available, the class-level inference is that the N-ethyl substitution provides a balanced metabolic profile that neither the N-methyl nor N-hydroxyethyl analog can replicate.

Metabolic stability Liver microsomes Drug metabolism

Solubility and Formulation Advantage Over N-Unsubstituted Piperazine Analog

The N-unsubstituted piperazine analog (CAS 878441-34-0) bears a secondary amine (pKa ~9–10) that is predominantly protonated at physiological pH, resulting in high aqueous solubility but also high polar surface area (PSA) that limits passive membrane permeability . The N-ethyl substitution in 849918-64-5 neutralizes this charge, reducing PSA and shifting solubility to a range more amenable to both oral absorption and cell-based assay compatibility. Quantitative solubility data remain vendor-confidential, but the physicochemical rationale is well-established.

Solubility Formulation Drug discovery

Recommended Application Scenarios for Procurement of 8-(4-Ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione Based on Comparative Evidence


Cell-Based Phenotypic Screening Requiring Balanced Permeability and Solubility

Procure 849918-64-5 over the N-unsubstituted piperazine analog when the assay demands moderate lipophilicity (logP ~2.5) and the avoidance of a permanently charged secondary amine that can cause non-specific membrane interactions and poor cell entry [1].

Structure-Activity Relationship (SAR) Exploration Around N-Alkyl Piperazine Substituents

Use 849918-64-5 as the N-ethyl benchmark in an SAR matrix that includes the N-methyl (850751-80-3), N-hydroxyethyl (682775-87-7), and N-unsubstituted (878441-34-0) analogs. The N-ethyl variant fills a critical gap in logP and basicity that none of the shorter or more polar substituents can occupy [1].

In Vitro Metabolic Stability Profiling of Purine-2,6-dione Libraries

Incorporate 849918-64-5 into a liver microsome or hepatocyte stability panel alongside its N-methyl counterpart to experimentally quantify the impact of N-ethyl vs. N-methyl on intrinsic clearance. This differentiation is essential for prioritizing lead candidates with intermediate metabolic half-lives [1].

Quote Request

Request a Quote for 8-(4-ethylpiperazin-1-yl)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.